molecular formula C5H12Cl2F2N2 B2886298 (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride CAS No. 1364632-66-5

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride

Cat. No.: B2886298
CAS No.: 1364632-66-5
M. Wt: 209.06
InChI Key: WAPWAGBIFQXFOZ-UHFFFAOYSA-N
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Description

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride is a chemical compound with the molecular formula C5H12Cl2F2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a [(3,3-difluorocyclobutyl)methyl] group. This compound is typically encountered as a dihydrochloride salt, which enhances its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride typically involves the reaction of [(3,3-difluorocyclobutyl)methyl]amine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the [(3,3-difluorocyclobutyl)methyl]amine precursor, followed by its reaction with hydrazine and hydrochloric acid. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions may produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The [(3,3-difluorocyclobutyl)methyl] group may enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride is unique due to the presence of the [(3,3-difluorocyclobutyl)methyl] group, which imparts distinct chemical and biological properties. This substitution enhances its stability, solubility, and potential interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-4(2-5)3-9-8;;/h4,9H,1-3,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLBEVOIKLJRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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